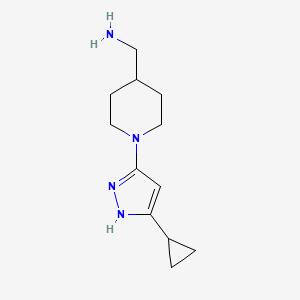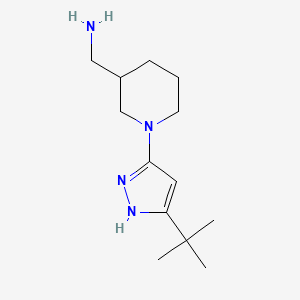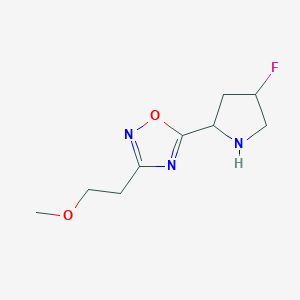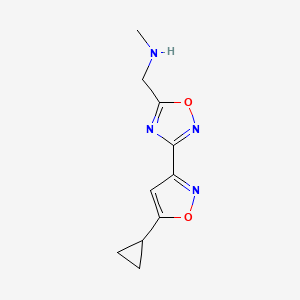
5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
Descripción general
Descripción
The compound “5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole” is a chemical compound with the CAS Number: 2097937-47-6 . It has a molecular weight of 235.69 .
Molecular Structure Analysis
The InChI code for the compound is1S/C9H14FN3O.ClH/c1-5(2)8-12-9(14-13-8)7-3-6(10)4-11-7;/h5-7,11H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound “this compound” is a solid substance with a molecular weight of 235.69 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition abilities towards mild steel in sulfuric acid. These compounds form protective layers on the metal surface, indicating their potential as corrosion inhibitors. The study suggests a mixed physisorption and chemisorptions mechanism on the mild steel surface, supported by electrochemical and microscopic analyses (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Properties
Some 1,2,4-oxadiazole derivatives, designed by modifying the side chain and introducing chirality, have shown potent antibacterial activities against Gram-positive multidrug-resistant pathogens. This highlights their potential application in developing new antibacterial agents (Fortuna et al., 2014).
Antifungal and Apoptotic Effects
The synthesis and biological evaluation of triazole-oxadiazole compounds have revealed potent antifungal and apoptotic activities against various Candida species. These compounds exhibit significant potential as antifungal agents with specific apoptotic effects on fungal cells (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Herbicidal Activity
Novel 1,3,4-oxadiazole derivatives with a thioether moiety have shown moderate to high herbicidal activity against graminaceous plants without causing crop injury. This indicates their potential application in agricultural weed management (Tajik & Dadras, 2011).
Anticancer Agents
The synthesis of Schiff Base Indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives have demonstrated efficient antimicrobial, antioxidant, antituberculosis, and anticancer activities. These compounds offer a promising approach for the development of new therapeutic agents in cancer treatment (Verma, Saundane, & Meti, 2019).
Propiedades
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3O/c1-4-10-7(12-11-4)6-2-5(8)3-9-6/h5-6,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCPLUYCUPHVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(cyclopropylmethyl)-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475717.png)
![2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475718.png)


![3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475721.png)



![1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine](/img/structure/B1475732.png)

